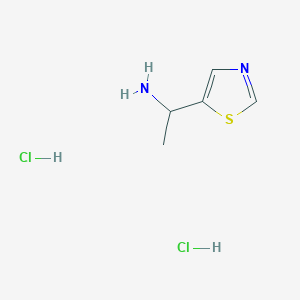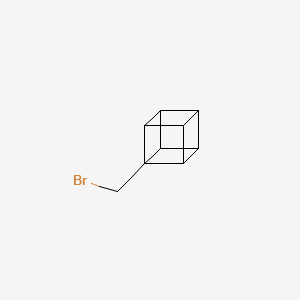
(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of “(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane” is C9H9Br. This indicates that the molecule consists of nine carbon atoms, nine hydrogen atoms, and one bromine atom. The structure is characterized by a cubic arrangement of the carbon atoms, with the bromomethyl group attached to one of the carbon atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 197.07 . The compound is predicted to have a boiling point of 128.1±8.0 °C and a density of 2.074±0.06 g/cm3 .
科学的研究の応用
Homolytic Reactions and Radical Generation
A study by Della et al. (1992) explored homolytic reactions of cubanes, which includes the generation and characterization of cubyl radicals. This research is significant in understanding the chemical behavior of cubane derivatives in various reactions, particularly in the context of radical generation and stability. The study found that cubyl radicals can abstract hydrogen atoms from other molecules, and their reactivity is influenced by substituents on the cubane molecule (Della, E. W., Head, N., Mallon, P., & Walton, J., 1992).
Organometallic Oxides and Structural Properties
Research by Bottomley et al. (1991) delved into the synthesis and properties of organometallic oxides using cubane structures. This study provides insights into the structural properties and chemical behaviors of cubane derivatives in organometallic chemistry. The findings contribute to our understanding of cubane’s versatility in forming complex structures with metal ions (Bottomley, F., Chen, J., MacIntosh, S. M., & Thompson, R. C., 1991).
Supramolecular Chemistry and Complex Formation
Jelínková et al. (2017) reported the use of a cubane derivative in supramolecular chemistry, specifically in forming inclusion complexes with cucurbiturils. This study highlights cubane's potential in designing novel supramolecular structures, which can have implications in areas like drug delivery systems (Jelínková, K., Surmová, H., Matelová, A., Rouchal, M., Prucková, Z., Dastychová, L., Nečas, M., & Vícha, R., 2017).
Polyamides with Cubane Backbone
Mahkam and Sanjani (2000) investigated the synthesis and characterization of cubane polyamides. The study focused on developing polymers with cubane as the backbone, potentially opening avenues for unique material properties in polymer science (Mahkam, M., & Sanjani, N. S., 2000).
Novel Cubane Clusters and Catalytic Properties
Titi et al. (2020) explored the synthesis of a novel twisted cubane cluster with potential applications in catalysis. This research highlights the utility of cubane derivatives in developing new catalysts with specific reactivity and stability characteristics (Titi, A., Oshio, H., Touzani, R., Mouslim, M., Zarrouk, A., Hammouti, B., Al‐Zaqri, N., Alsalme, A., & Warad, I., 2020).
Medicinal Chemistry and Biologically Active Molecules
Reekie et al. (2018) discussed the use of cubane in medicinal chemistry, particularly in the development of biologically active molecules. The unique spatial arrangement of cubane allows for probing active sites in biological systems, indicating its potential in pharmaceutical applications (Reekie, T., Williams, C. M., Rendina, L., & Kassiou, M., 2018).
Safety and Hazards
“(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane” is classified as a dangerous substance. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .
特性
IUPAC Name |
1-(bromomethyl)cubane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEKXCRPVQXQFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C4C3C25)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)

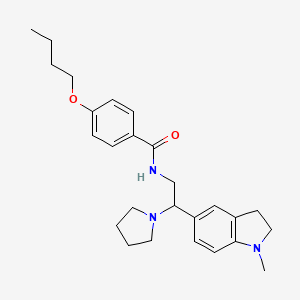
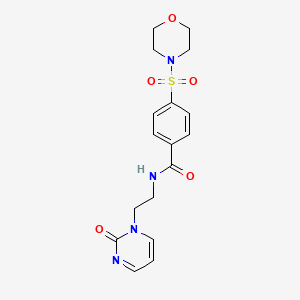
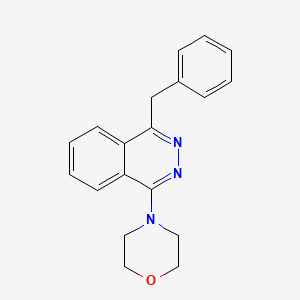
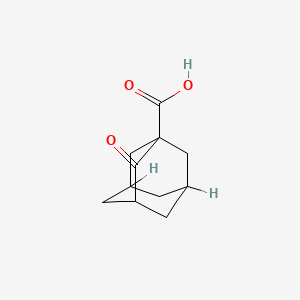
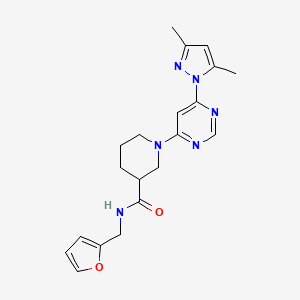
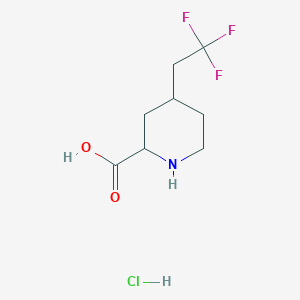
![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)
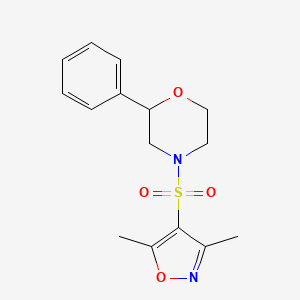
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)
![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)
